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Compound of Interest

Compound Name: 6-Methoxy-4-methylquinolin-2-ol

Cat. No.: B106778 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous

derivatives demonstrating significant anticancer properties. The introduction of methoxy

substituents to the quinoline ring has been a key strategy in the development of potent and

selective anticancer agents. This guide provides a comparative analysis of the anticancer

activity of various methoxy-substituted quinoline derivatives, supported by quantitative data,

detailed experimental protocols, and visualizations of key cellular pathways and workflows.

Comparative Anticancer Efficacy
The anticancer potency of methoxy-substituted quinoline derivatives is typically evaluated by

their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. A lower

IC50 value indicates greater potency. The following tables summarize the reported IC50 values

for representative methoxy-substituted quinoline derivatives, offering a quantitative comparison

of their cytotoxic effects.

Table 1: Cytotoxicity of 2-Aryl-6,7-dimethoxyquinoline Derivatives
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Compound Cancer Cell Line IC50 (µM)

Compound 14m Colon Cancer 0.875

Leukemia 0.904

Melanoma 0.926

Compounds 14e-h, 14m-p Various Cancer Cell Lines Sub-micromolar

Data sourced from a study on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as topoisomerase I

inhibitors.[1]

Table 2: Cytotoxicity of 6,7-Dimethoxy-4-anilinoquinoline Derivatives

Compound Cancer Cell Line IC50 (µM)

Compound 12n A549 (Lung Cancer) 7.3 ± 1.0

MCF-7 (Breast Cancer) 6.1 ± 0.6

MKN-45 (Gastric Cancer) 13.4 ± 0.5

Data from a study identifying these compounds as potent c-Met inhibitors.[2][3]

Table 3: Cytotoxicity of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)

Compound Cancer Cell Line IC50 (µM)

MMNC HCT116 (Colorectal Cancer) 0.33

Caco-2 (Colorectal Cancer) 0.51

AGS (Gastric Cancer) 3.6

PANC-1 (Pancreatic Cancer) 18.4

SMMC-7721 (Liver Cancer) 9.7
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Data from a study evaluating MMNC as a potential antitumor agent via the PI3K/AKT/mTOR

signaling pathway.[4][5]

Mechanisms of Action and Signaling Pathways
Methoxy-substituted quinoline derivatives exert their anticancer effects through various

mechanisms, often by targeting key signaling pathways that are dysregulated in cancer.

One prominent mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway. This

pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is common

in many cancers. The derivative 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)

has been shown to exert its cytotoxic effects by inhibiting the expression of proteins involved in

this pathway.[4][5]

Another key target for these derivatives is the Epidermal Growth Factor Receptor (EGFR) and

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways. These receptor

tyrosine kinases play a vital role in tumor cell proliferation, survival, and angiogenesis. Certain

4-anilino-6,7-dimethoxyquinazoline derivatives are known for their potent inhibition of these

pathways.[6]

Furthermore, some 2-arylquinoline derivatives have demonstrated dual inhibitory activity

against EGFR and Focal Adhesion Kinase (FAK).[7][8]
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Caption: Inhibition of the PI3K/Akt/mTOR pathway by MMNC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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